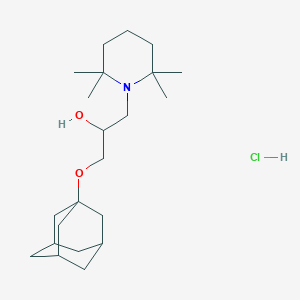
1-(3-((2,6-Dicloropirimidin-4-il)metoxi)fenil)pirrolidin-2-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one is a chemical compound that has garnered attention due to its unique structure and potential applications. This compound features a pyrrolidin-2-one core, which is a common structural motif in many biologically active molecules. The presence of the dichloropyrimidinyl group adds to its chemical versatility and potential for various reactions.
Aplicaciones Científicas De Investigación
1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for conditions such as cancer and infectious diseases.
Industry: It is employed in the synthesis of dyes, pigments, and other fine chemicals.
Métodos De Preparación
The synthesis of 1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one can be achieved through several routes. One common method involves the reaction of 2,6-dichloropyrimidine with 3-hydroxybenzaldehyde to form an intermediate, which is then subjected to cyclization with pyrrolidin-2-one under specific conditions. The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the process .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of 1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The dichloropyrimidinyl group can bind to enzyme active sites or receptor pockets, inhibiting their function. This interaction can disrupt key biological pathways, leading to therapeutic effects. The pyrrolidin-2-one core enhances the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to 1-(3-((2,6-Dichloropyrimidin-4-yl)methoxy)phenyl)pyrrolidin-2-one include:
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one core and exhibit similar biological activities.
Dichloropyrimidine derivatives: Compounds with the dichloropyrimidinyl group also show comparable reactivity and applications.
Propiedades
IUPAC Name |
1-[3-[(2,6-dichloropyrimidin-4-yl)methoxy]phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-13-7-10(18-15(17)19-13)9-22-12-4-1-3-11(8-12)20-6-2-5-14(20)21/h1,3-4,7-8H,2,5-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUDYZUBUZOGDU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=CC=C2)OCC3=CC(=NC(=N3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-allyl-4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2358301.png)

![3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2358304.png)

![N1-(sec-butyl)-N2-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2358306.png)




![8-[(4-methoxyphenyl)methyl]-11-methyl-13-oxo-3,6,8,10,12-pentaazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10-pentaene-4,5-dicarbonitrile](/img/structure/B2358314.png)

![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2358320.png)
![7-hydroxy-N-isopropyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2358321.png)
